

Comparative Binding Affinity of Oxazepane-Based Ligands: A Structural and Mechanistic Guide

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Compound of Interest

Compound Name: 6-Fluoro-6-methyl-1,4-oxazepane
CAS No.: 1783509-43-2
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The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing both oxygen and nitrogen—has emerged as a highly versatile "privileged structure" in medicinal chemistry. Its unique non-planar conformation provides an ideal framework for orienting pharmacophoric groups in three-dimensional space, making it highly effective for targeting complex G-protein coupled receptors (GPCRs) and deep-pocket enzymes[1][2].

This guide provides an objective, data-driven comparison of oxazepane-based ligands across three distinct therapeutic targets: the Dopamine D4 receptor, the Serotonin 5-HT1A receptor, and the Cyclooxygenase-2 (COX-2) enzyme. By analyzing structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to derive these metrics, this guide serves as a comprehensive resource for drug development professionals.

Comparative SAR and Binding Affinities Dopamine D4 Receptor Ligands

The development of selective Dopamine D4 receptor ligands is critical for creating atypical antipsychotics devoid of extrapyramidal side effects. A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated using 3D-QSAR (GRID/GOLPE) methodologies[3][4].

Mechanistic Causality: The oxazepane ring acts as a precise spatial spacer. Substitution at the 2-position of the ring dictates the ligand's ability to pack into a specific hydrophobic sub-pocket of the D4 receptor. As shown in Table 1, adding a small methyl group (Compound 1b) optimizes van der Waals interactions, enhancing affinity. However, increasing the bulk to an ethyl group (Compound 1c) causes a steric clash with the transmembrane helices, drastically reducing binding affinity[1][5].

Table 1: Binding Affinity of 2,4-Disubstituted 1,4-Oxazepanes for the D4 Receptor

Compound ID	R1 (2-Position)	R2 (N-Benzyl Group)	Binding Affinity (, nM)
1a	-H	4-chlorobenzyl	15.0
1b	-Methyl	4-chlorobenzyl	8.0
1c	-Ethyl	4-chlorobenzyl	25.0
1d	-H	4-fluorobenzyl	22.0
1e	-H	3,4-dichlorobenzyl	12.0

Serotonin 5-HT1A Receptor Agonists

Fusing a benzene ring to the oxazepane core yields 1,4-benzoxazepines. This rigidification restricts the conformational degrees of freedom, locking the ligand into a bioactive geometry that mimics the endogenous indoleamine structure of serotonin[1].

Mechanistic Causality: The electronic properties of the substituents on the fused benzene ring heavily influence receptor binding. Introducing a highly electronegative 7-chloro group (Compound 2b) increases lipophilicity and forms a favorable halogen bond within the receptor pocket, yielding sub-nanomolar affinity. Conversely, replacing the oxazepine ring's oxygen with

a sulfur atom (Compound 2d) alters the ring pucker due to the longer C-S bond length, misaligning the basic nitrogen and significantly reducing affinity[1].

Table 2: Binding Affinity of 1,4-Benzoxazepine Derivatives for the 5-HT1A Receptor

Compound ID	R (7-Position)	X (Heteroatom)	Binding Affinity (, nM)
2a	-H	-O-	1.2
2b	-Chloro	-O-	0.8
2c	-Methoxy	-O-	3.5
2d	-H	-S-	5.1

Cyclooxygenase-2 (COX-2) Inhibitors

Beyond GPCRs, oxazepane derivatives have shown profound efficacy as anti-inflammatory agents. Molecular docking simulations reveal that the non-planar oxazepane core can project substituents deep into the hydrophobic side-pocket of COX-2 (a pocket inaccessible in the COX-1 isoform)[2].

Table 3: Binding Energies of Oxazepine Derivatives vs. Standard COX-2 Inhibitors

Compound / Drug	Target	Binding Energy (kcal/mol)
Derivative 7d	COX-2	-109.2
Derivative 8h	COX-2	-102.6
Celecoxib (Standard)	COX-2	-102.1
Valdecoxib (Standard)	COX-2	-91.8

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, binding affinities must be derived from rigorously controlled, self-validating assay systems. Below is the standardized protocol for evaluating 5-HT1A receptor binding[1].

Step-by-Step Protocol: Radioligand Binding Assay for 5-HT1A

- Membrane Preparation:
 - Action: Harvest and homogenize CHO-K1 cells stably expressing the human 5-HT1A receptor.
 - Causality: Using a transfected recombinant cell line ensures a high, uniform receptor density () and isolates the target from complex tissue matrices that contain confounding receptor subtypes.
- Assay Incubation:
 - Action: In a 96-well plate, combine 50 μ L of assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4), 25 μ L of test compound, and 25 μ L of 8-OH-DPAT (final concentration 1 nM). Add 100 μ L of cell membrane preparation (20 μ g protein/well). Incubate at 25°C for 60 minutes.
 - Causality: 8-OH-DPAT is a highly selective full agonist. Its use ensures that the assay specifically measures binding to the active state conformation of the 5-HT1A receptor.
- Non-Specific Binding (NSB) Control:
 - Action: In parallel control wells, replace the test compound with 10 μ M of unlabeled serotonin.
 - Causality: This is the self-validating core of the assay. The massive excess of unlabeled serotonin saturates all specific receptor sites. Any remaining radioactivity detected in these

wells represents radioligand non-specifically trapped in the lipid bilayer or filter matrix, which must be subtracted to calculate Specific Binding.

- Separation and Detection:
 - Action: Terminate the reaction via rapid vacuum filtration through glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer, transfer to vials with 4 mL scintillation cocktail, and quantify via a beta-counter.
- Data Analysis (Cheng-Prusoff Equation):
 - Action: Calculate the absolute inhibition constant (K_i) using the formula:
$$K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_D}}$$

to
$$K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_D}}$$
normalizes the data, making the affinity values independent of the specific radioligand concentration ($[L]$) used in the assay, allowing for direct comparison across different laboratories.

Visualizations

GPCR Modulation Pathway

The following diagram illustrates the signal transduction pathway modulated by oxazepane-based ligands acting on Gi/o-coupled GPCRs (such as D4 and 5-HT1A).

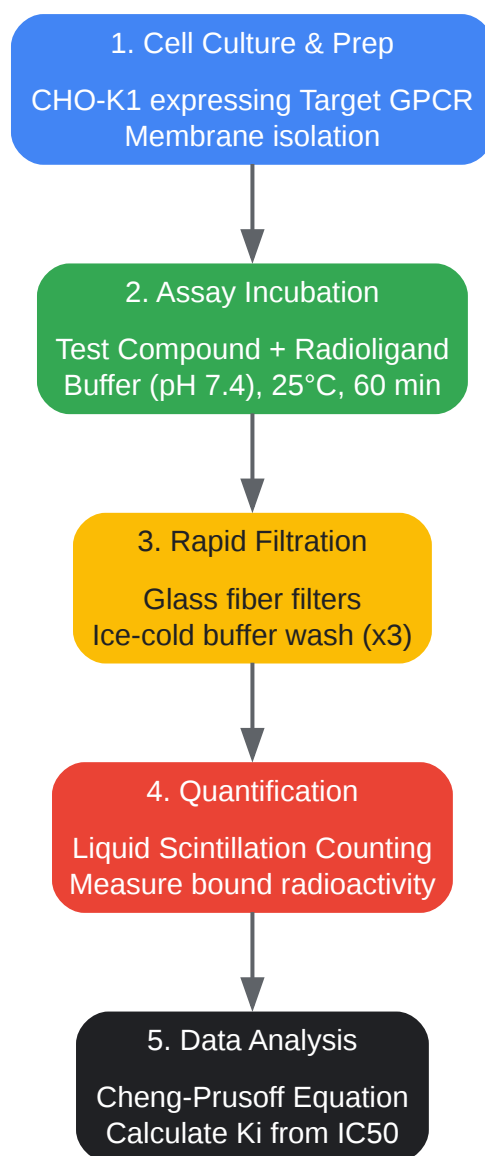


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Caption: Signal transduction pathway of Gi/o-coupled GPCRs modulated by oxazepane ligands.

Radioligand Binding Assay Workflow

This flowchart maps the self-validating experimental protocol used to determine the values presented in Tables 1 and 2.



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Caption: Step-by-step workflow for the high-throughput radioligand binding assay.

References

- Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[[Link](#)]
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